

Characterization of (2S)-5-Oxopyrrolidine-2carboxylic Acid Dicyclohexylamine Salt: A Technical Guide

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Compound of Interest		
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This technical guide provides a comprehensive overview of the characterization of (2S)-5-oxopyrrolidine-2-carboxylic acid dicyclohexylamine salt. Due to the limited availability of public data on this specific salt, this guide also includes characterization data for the closely related and more commonly documented N-tert-butoxycarbonyl (Boc) protected analogue, Boc-L-pyroglutamic acid dicyclohexylammonium salt. The experimental protocols provided are based on standard analytical techniques for the characterization of small molecule amine salts and can be adapted for the title compound.

Introduction

(2S)-5-Oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, is a cyclic amino acid derivative. The formation of a dicyclohexylamine (DCHA) salt is a common strategy in synthetic and medicinal chemistry to improve the handling properties, solubility, and stability of a parent acidic compound. DCHA salts are often crystalline solids, which facilitates their purification by recrystallization. This guide outlines the key physicochemical and spectroscopic characterization methods for this class of compounds.

Physicochemical and Spectroscopic Data



While specific experimental data for (2S)-5-oxopyrrolidine-2-carboxylic acid dicyclohexylamine salt is not widely published, extensive data is available for its N-Boc protected form, which serves as a valuable reference.

Boc-L-pyroglutamic acid dicyclohexylammonium salt

This salt is a common intermediate in peptide synthesis and drug development.

Property	Value	References
Molecular Formula	C22H38N2O5	[1]
Molecular Weight	410.5 g/mol	[1]
Appearance	White to off-white powder	
Melting Point	195-201 °C	[2]
Optical Rotation	[α]D22 = -16.5 ± 2° (c=1 in MeOH)	[3]
Purity	≥ 99% (HPLC)	[2][3]
Storage Temperature	0-8 °C	[2]

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize (2S)-5-oxopyrrolidine-2-carboxylic acid dicyclohexylamine salt.

Salt Formation

Objective: To prepare the dicyclohexylamine salt of (2S)-5-oxopyrrolidine-2-carboxylic acid.

Materials:

- (2S)-5-Oxopyrrolidine-2-carboxylic acid
- Dicyclohexylamine
- Ethyl acetate (or other suitable solvent like diethyl ether or acetone)



- Stir plate and magnetic stir bar
- Crystallization dish
- Vacuum filtration apparatus

Procedure:

- Dissolve one equivalent of (2S)-5-oxopyrrolidine-2-carboxylic acid in a minimal amount of warm ethyl acetate.
- In a separate flask, dissolve one equivalent of dicyclohexylamine in ethyl acetate.
- Slowly add the dicyclohexylamine solution to the stirred solution of the carboxylic acid at room temperature.
- A precipitate should form upon addition. Continue stirring for 1-2 hours at room temperature.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid salt by vacuum filtration and wash with a small amount of cold ethyl acetate.
- Dry the salt under vacuum to a constant weight.

Melting Point Determination

Objective: To determine the melting point range of the salt, which is an indicator of purity.

Apparatus:

- Melting point apparatus
- Capillary tubes

Procedure:

- Finely powder a small amount of the dried salt.
- Pack the powder into a capillary tube to a height of 2-3 mm.



- Place the capillary tube in the melting point apparatus.
- Heat the sample at a rate of 10-15 °C/min initially, and then slow to 1-2 °C/min as the melting point is approached.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the salt by identifying the proton (¹H) and carbon (¹³C) environments.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

Procedure:

- Dissolve 5-10 mg of the salt in approximately 0.7 mL of a suitable deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
- Expected ¹H NMR Signals:
 - Signals corresponding to the protons of the pyroglutamic acid moiety.
 - Signals corresponding to the protons of the dicyclohexylammonium cation. The N-H proton may be broad and its chemical shift solvent-dependent.
- Expected ¹³C NMR Signals:



- Signals for the carbonyl and carboxylate carbons of the pyroglutamic acid moiety.
- Signals for the aliphatic carbons of both the pyroglutamic acid and dicyclohexylammonium moieties.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the salt.

Instrumentation:

 Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

- Place a small amount of the dry salt directly on the ATR crystal.
- Apply pressure to ensure good contact.
- Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
- Expected Characteristic Absorptions:
 - A broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium salt.
 - A strong absorption around 1700-1730 cm⁻¹ for the lactam carbonyl (C=O) group.
 - A strong absorption around 1550-1610 cm⁻¹ for the asymmetric stretching of the carboxylate (COO⁻) group.
 - An absorption around 1400-1420 cm⁻¹ for the symmetric stretching of the carboxylate (COO⁻) group.
 - C-H stretching absorptions for the aliphatic rings around 2850-2950 cm⁻¹.

Mass Spectrometry (MS)



Objective: To determine the mass-to-charge ratio of the constituent ions.

Instrumentation:

 Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization -ESI).

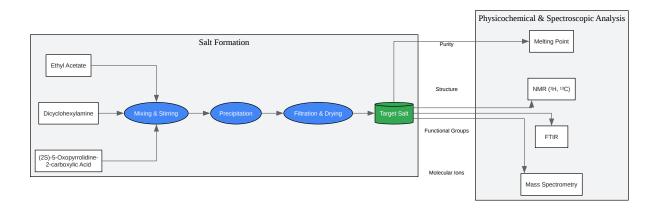
Procedure:

- Prepare a dilute solution of the salt in a suitable solvent (e.g., methanol or acetonitrile/water).
- Infuse the solution into the mass spectrometer.
- Acquire the mass spectrum in both positive and negative ion modes.
- · Expected Ions:
 - ∘ Positive Ion Mode: The dicyclohexylammonium cation $[C_{12}H_{24}N]^+$ at m/z ≈ 182.2.
 - ∘ Negative Ion Mode: The pyroglutamate anion $[C_5H_6NO_3]^-$ at m/z ≈ 128.0.

Visualizations

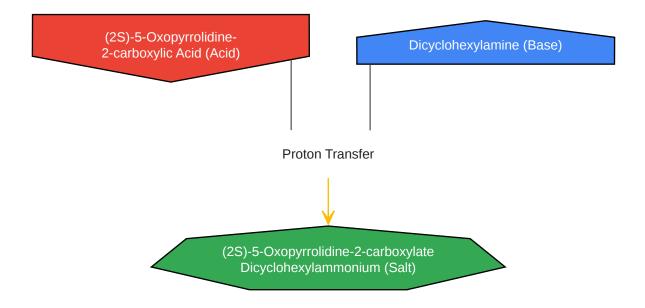
The following diagrams illustrate key conceptual and experimental workflows.





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Caption: Workflow for the synthesis and characterization of the target salt.





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Caption: Acid-base reaction forming the dicyclohexylamine salt.

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References

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- 2. Boc-L-pyroglutamic acid dicyclohexylammonium salt | 4677-75-2 [sigmaaldrich.com]
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